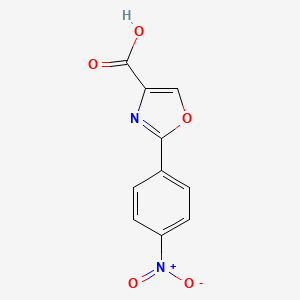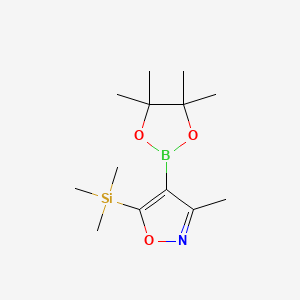
2-(4-Nitrophenyl)oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Nitrophenyl)oxazole-4-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis has been described, employing naturally abundant and inexpensive carboxylic acids as starting materials .Molecular Structure Analysis
The molecular formula of “this compound” is C10H6N2O5 . The structure includes an oxazole ring, which is a five-membered aromatic ring with one oxygen atom and one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanisms
Formation of DNA Adducts : Research indicates that oxazoles, including those structurally related to "2-(4-Nitrophenyl)oxazole-4-carboxylic acid," are involved in the formation of DNA adducts through a nitrenium/carbocation ion mechanism. This suggests potential applications in studying DNA interactions and mutagenesis processes (Priestap, Barbieri, & Johnson, 2012).
X-Ray Crystallography : The structural analysis of compounds containing oxazole fragments, including analogues of "this compound," provides insights into their molecular geometry, enabling applications in materials science and drug design (Rybakov, Babaev, Tsisevich, Arakcheeva, & Schoenleber, 2002).
Fluorescence Sensing : Certain oxazole derivatives are utilized as fluorescence sensors for detecting nitroaromatic compounds (NACs), indicating potential applications in environmental monitoring and security (Yan, Ni, Zhao, Sun, Bai, Shi, & Xing, 2017).
Materials Science and Environmental Applications
Luminescence Sensing of Metal Ions and Nitroaromatic Compounds : Metal–organic frameworks (MOFs) based on oxazole derivatives demonstrate selective sensing capabilities for metal ions and nitroaromatic compounds, underscoring their use in detecting environmental pollutants (Wang, Sun, Hao, Yan, & Liang, 2016).
Selective Visual Sensing of Contaminants : A fluorescent anionic MOF featuring an oxazole chain exhibits high selectivity for sensing specific contaminants, including Cr(III) ions and trinitrophenol (TNP), highlighting its potential in environmental cleanup and monitoring (Jia, Yao, Zhang, & Zhang, 2017).
Organic Synthesis and Catalysis
- Synthesis of Oxazole Derivatives : Research into the synthesis of oxazole derivatives, including those related to "this compound," explores their potential in creating novel organic compounds with diverse applications in drug development and materials science (Murai, Takahara, Matsushita, Komatsu, & Fujioka, 2010).
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISQMDBMEDATAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)
![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)



![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)



![(R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B6591640.png)

![(E)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B6591652.png)
![2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B6591655.png)
![4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B6591666.png)
